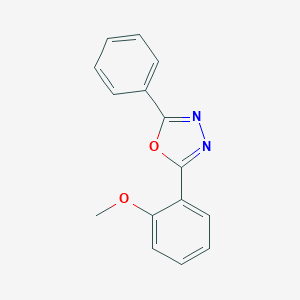
butyl 2,4-dioxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butyl 2,4-dioxopentanoate is an organic compound with the chemical formula C9H14O4. It is a colorless liquid with a specific fruity aroma. This compound is commonly used as a flavoring agent in food and beverages, as well as in various chemical synthesis reactions as a substrate or intermediate .
Méthodes De Préparation
butyl 2,4-dioxopentanoate is typically synthesized through an esterification reaction. This involves reacting 2,4-dioxovaleric acid with butanol in the presence of a catalyst. The reaction conditions usually require heating and the removal of water to drive the reaction to completion . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. Proper safety measures, including the use of protective equipment and waste management, are essential during the synthesis process .
Analyse Des Réactions Chimiques
butyl 2,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
butyl 2,4-dioxopentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research explores its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is utilized in the formulation of fragrances and flavorings for consumer products
Mécanisme D'action
The mechanism of action of butyl 2,4-dioxovalerate primarily involves its ester linkage. In biological systems, esterases can hydrolyze this linkage, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound can be used to release active pharmaceutical ingredients in a controlled manner .
Comparaison Avec Des Composés Similaires
butyl 2,4-dioxopentanoate can be compared with other esters such as ethyl 2,4-dioxovalerate and methyl 2,4-dioxovalerate. While all these compounds share similar ester linkages, their physical properties, such as boiling points and solubilities, differ due to the varying alkyl groups. This compound is unique in its specific fruity aroma and its applications in flavoring and fragrance industries .
Propriétés
Numéro CAS |
10153-83-0 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
Clé InChI |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
SMILES canonique |
CCCCOC(=O)C(=O)CC(=O)C |
Key on ui other cas no. |
10153-83-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)
![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
![1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate](/img/structure/B158623.png)
